(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine

Catalog No.
S13751227
CAS No.
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-a...

Product Name

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine

IUPAC Name

(1S,2S)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3/t7-,10-/m0/s1

InChI Key

FWDIYHKFXYHPJH-XVKPBYJWSA-N

Canonical SMILES

CC1CC1(C2=CC=C(C=C2)F)N

Isomeric SMILES

C[C@H]1C[C@]1(C2=CC=C(C=C2)F)N

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is a chiral compound characterized by the presence of a cyclopropane ring substituted with a 4-fluorophenyl group and a methyl group. Its unique stereochemistry, denoted as (1S,2S), contributes to its distinct chemical and biological properties. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications as a building block for more complex molecules and its possible therapeutic effects.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can produce various amines or other derivatives.
  • Substitution: The fluorophenyl group is capable of undergoing nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Reaction conditions typically require controlled temperatures and inert atmospheres to minimize side reactions.

The biological activity of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine has been studied in relation to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances its binding affinity and selectivity, potentially modulating various biological pathways. This compound has been investigated for its role in enzyme inhibition and receptor binding, indicating its potential therapeutic applications.

The synthesis of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine typically involves cyclopropanation reactions using suitable precursors. One common method includes the reaction of 4-fluorophenylacetonitrile with a cyclopropanation reagent under controlled conditions. Catalysts may be employed to enhance yield and enantioselectivity. Industrial production may utilize continuous flow processes for improved efficiency and scalability.

Key Steps in Synthesis:

  • Formation of Cyclopropane Ring: Achieved through cyclopropanation reactions.
  • Introduction of Fluorophenyl Group: Via nucleophilic aromatic substitution.
  • Amination: The amine group is introduced through reductive amination.

These methods allow for the efficient production of the desired compound while maintaining high stereochemical purity.

(1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine has several applications:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug development.
  • Biological Studies: Used to explore interactions with biological systems, including enzyme inhibition and receptor binding .

Research into the interaction of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine with biological targets has revealed insights into its mechanism of action. The compound's structural features contribute to its ability to modulate specific pathways within biological systems. Ongoing studies aim to elucidate these interactions further, which could lead to new therapeutic applications or improved understanding of existing ones .

Several compounds share structural similarities with (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine:

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amineEnantiomer differing in stereochemistryPotentially different biological activity
1-(4-Fluorophenyl)-2-methylcyclopropaneLacks the amine groupDifferent reactivity profile
1-(4-Fluorophenyl)cyclopropaneLacks the methyl groupAffects reactivity and applications

The uniqueness of (1S,2S)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine lies in its specific stereochemistry combined with both the fluorophenyl group and the cyclopropane ring structure. These features contribute to its distinct chemical behavior and potential biological effects compared to similar compounds .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

165.095377549 g/mol

Monoisotopic Mass

165.095377549 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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